

Core Compound Identification and Properties

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Compound of Interest

Compound Name: 6-Methoxyindoline

Cat. No.: B1368176

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6-Methoxyindoline, systematically named 6-methoxy-2,3-dihydro-1H-indole, is the reduced form of 6-methoxyindole. This saturation of the C2-C3 bond in the pyrrole ring fundamentally alters its chemical reactivity, transforming it from an electron-rich aromatic system into a substituted aniline derivative with a secondary amine integrated into a five-membered ring. This structural change makes it a valuable and versatile intermediate, particularly in the synthesis of complex pharmaceutical agents.^{[1][2]}

Table 1: Physicochemical Properties of **6-Methoxyindoline**

Property	Value	Source(s)
CAS Number	7556-47-0	^{[1][2][3][4]}
IUPAC Name	6-methoxy-2,3-dihydro-1H-indole	^{[2][4]}
Molecular Formula	C ₉ H ₁₁ NO	^{[1][3]}
Molecular Weight	149.19 g/mol	^{[1][3]}
Appearance	Pale yellow oily liquid	^[1]
Boiling Point	266.8°C at 760 mmHg (Predicted)	
Storage Conditions	2-8°C, Sealed in a dry environment	^[1]

Synthesis Protocol: From Indole to Indoline

The most direct and efficient method for preparing **6-methoxyindoline** is through the catalytic hydrogenation of its aromatic precursor, 6-methoxyindole. This reaction reduces the pyrrole double bond while leaving the benzene ring and methoxy group intact. The choice of catalyst is critical for achieving high yield and selectivity.

Causality in Experimental Design:

The reduction of an indole to an indoline is a standard transformation. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are favored due to their high activity, ease of handling, and simple removal from the reaction mixture by filtration.^[5] The reaction is typically performed under a positive pressure of hydrogen gas, which increases the concentration of hydrogen on the catalyst surface, thereby accelerating the rate of reduction.^{[6][7]}

Detailed Experimental Protocol: Catalytic Hydrogenation of 6-Methoxyindole

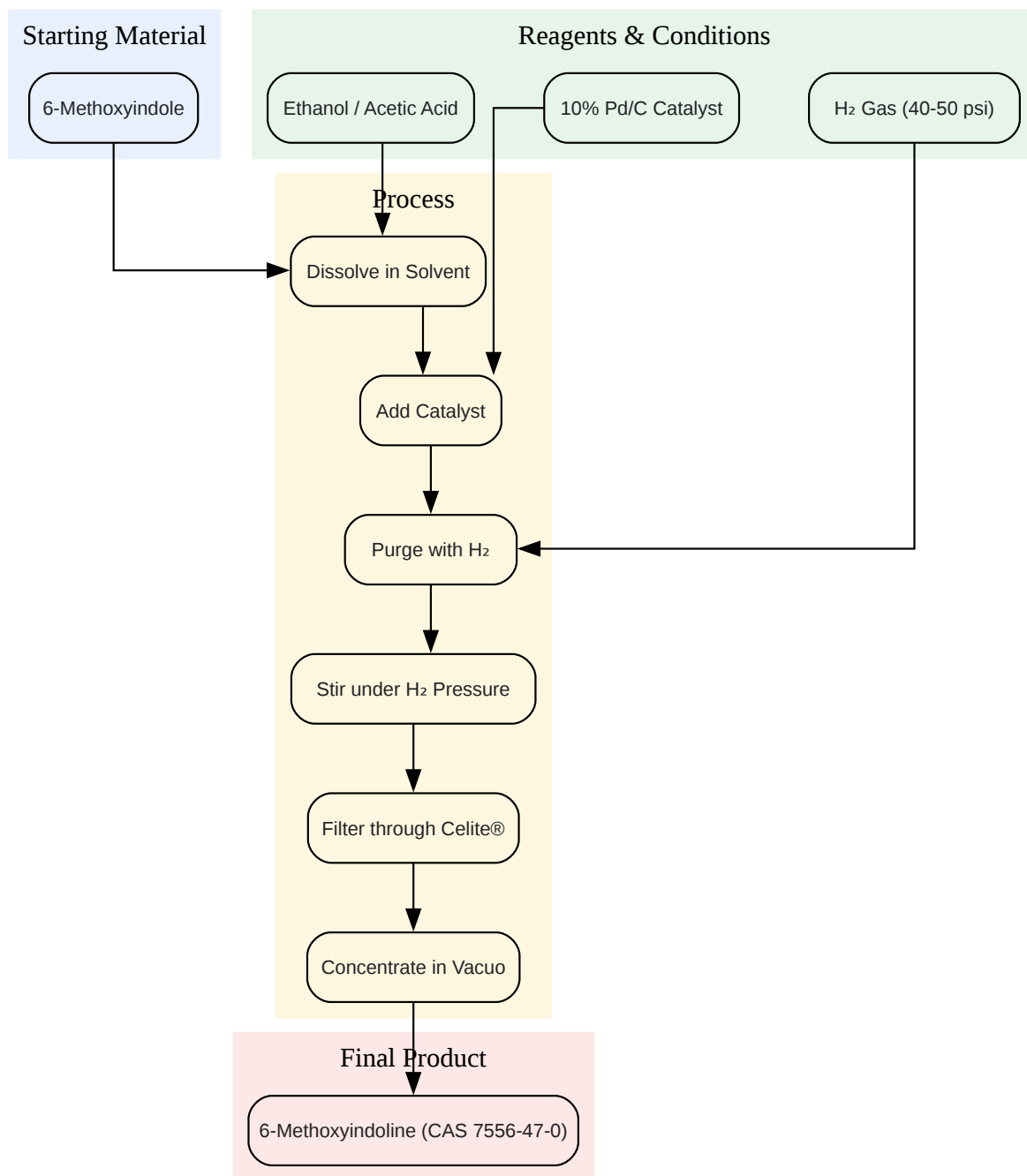
Materials:

- 6-Methoxyindole (1.0 eq)
- Palladium on Carbon (10% Pd, ~5 mol%)
- Ethanol or Acetic Acid (as solvent)
- Hydrogen Gas (H₂)
- Parr Hydrogenation Apparatus or similar pressure vessel

Procedure:

- Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
- Charging the Vessel: To the vessel, add 6-methoxyindole followed by the solvent (e.g., Ethanol). Swirl gently to dissolve the starting material.

- **Catalyst Addition:** Carefully add the 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric, especially when dry. It should be handled with care, often as a wet paste.
- **Sealing and Purging:** Seal the reaction vessel. Evacuate the atmosphere inside and backfill with hydrogen gas. Repeat this purging process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
- **Reaction Conditions:** Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi). Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 45-50°C) if necessary to improve reaction rates.
- **Monitoring:** Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.
- **Work-up:** Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to recover any adsorbed product.
- **Isolation:** Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is crude **6-methoxyindoline**, which can be purified further by vacuum distillation or column chromatography if required.



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Caption: Workflow for the Synthesis of **6-Methoxyindoline**.

Analytical Characterization

Authenticating the structure of **6-methoxyindoline** and distinguishing it from its indole precursor is critical. The following tables outline the predicted spectral data based on its known structure and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most telling transformation from 6-methoxyindole to **6-methoxyindoline** is observed in the ^1H NMR spectrum. The characteristic signals for the C2 and C3 protons of the indole ring (typically δ 6.5-7.5 ppm) disappear and are replaced by two aliphatic triplets corresponding to the newly formed $-\text{CH}_2-\text{CH}_2-$ group at approximately δ 3.0 and 3.5 ppm.

Table 2: Predicted ^1H NMR Data for **6-Methoxyindoline** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.95	d	1H	Ar-H (C7)	Aromatic proton ortho to the nitrogen-bearing carbon.
~ 6.35	dd	1H	Ar-H (C5)	Aromatic proton ortho to the methoxy group.
~ 6.30	d	1H	Ar-H (C4)	Aromatic proton meta to the methoxy group.
~ 3.75	s	3H	-OCH ₃	Methoxy group singlet, typical chemical shift.
~ 3.55	t	2H	-CH ₂ -N	Aliphatic methylene group adjacent to the nitrogen.
~ 3.00	t	2H	Ar-CH ₂ -	Aliphatic methylene group adjacent to the aromatic ring.
(Broad)	s	1H	-NH	Secondary amine proton, often broad and may exchange.

Table 3: Predicted ¹³C NMR Data for **6-Methoxyindoline** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 159.0	C6 (Ar-O)	Aromatic carbon attached to the electron-donating methoxy group.
~ 146.0	C7a (Ar-N)	Aromatic carbon at the ring junction, adjacent to nitrogen.
~ 125.0	C3a (Ar-C)	Aromatic carbon at the ring junction.
~ 122.0	C7	Aromatic CH.
~ 105.0	C5	Aromatic CH.
~ 99.0	C4	Aromatic CH.
~ 55.5	-OCH ₃	Methoxy carbon.
~ 48.0	C2 (-CH ₂ -N)	Aliphatic carbon adjacent to nitrogen.
~ 29.0	C3 (Ar-CH ₂ -)	Aliphatic carbon adjacent to the aromatic ring.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

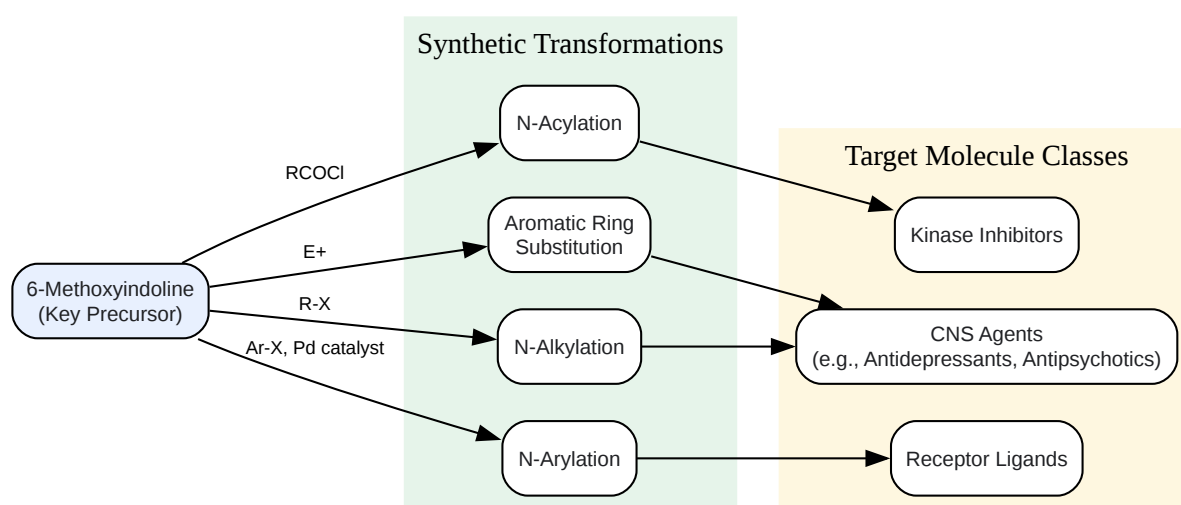
- Mass Spectrometry: In an Electron Impact (EI-MS) spectrum, the primary signal to confirm identity is the molecular ion peak (M^+). For **6-methoxyindoline** ($C_9H_{11}NO$), this would appear at $m/z = 149$.
- Infrared Spectroscopy: Key IR stretches include a sharp N-H stretch around 3350-3400 cm^{-1} , C-H stretches for the aromatic ring (~3000-3100 cm^{-1}) and aliphatic CH₂ groups (~2850-2950 cm^{-1}), and a strong C-O stretch for the methoxy ether around 1250 cm^{-1} .

Applications in Research and Drug Development

6-Methoxyindoline's primary value lies in its role as a nucleophilic building block. The secondary amine of the indoline ring can be readily functionalized, making it a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the

central nervous system.[1] Its structural motif is present in various pharmaceutical agents and research compounds.

The indoline scaffold allows for precise, multi-vectorial elaboration. The nitrogen atom serves as a primary point for substitution, the aromatic ring can undergo electrophilic substitution, and the C2/C3 positions can be further functionalized if desired, leading to a diverse library of potential drug candidates.



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Caption: Role of **6-Methoxyindoline** as a versatile synthetic intermediate.

Safety and Handling

As a research chemical, **6-methoxyindoline** must be handled with appropriate care in a laboratory setting.

- GHS Hazard Classification:
 - H315: Causes skin irritation.
 - H318: Causes serious eye damage.

- H335: May cause respiratory irritation.[8]
- Precautions:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
- Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents.[1][8]

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